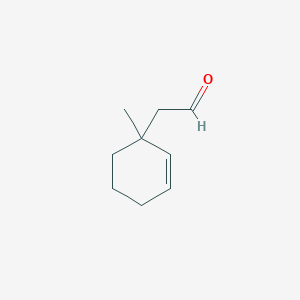
1-(3-Chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)propane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)propane-1,3-dione is an organic compound that features both a chlorinated phenyl group and a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)propane-1,3-dione typically involves multi-step organic reactions. One possible route could involve the following steps:
Halogenation: Introduction of the chlorine atom to the phenyl ring.
Hydroxylation: Addition of a hydroxyl group to the phenyl ring.
Formation of the Propane-1,3-dione Backbone: This could involve aldol condensation or other carbon-carbon bond-forming reactions.
Thiophene Ring Introduction: Coupling reactions to attach the thiophene ring to the propane-1,3-dione backbone.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
1-(3-Chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The carbonyl groups in the propane-1,3-dione backbone can be reduced to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield a diketone, while reduction could yield a diol.
科学研究应用
1-(3-Chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)propane-1,3-dione could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 1-(3-Chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)propane-1,3-dione would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes or Receptors: Modulating their activity.
Interacting with Cellular Pathways: Affecting signal transduction or metabolic processes.
相似化合物的比较
Similar Compounds
1-(3-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione: Lacks the thiophene ring.
1-(3-Chloro-2-hydroxyphenyl)-3-(furan-2-yl)propane-1,3-dione: Contains a furan ring instead of a thiophene ring.
Uniqueness
1-(3-Chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)propane-1,3-dione is unique due to the presence of both a chlorinated phenyl group and a thiophene ring, which can impart distinct chemical and physical properties compared to similar compounds.
属性
CAS 编号 |
60072-56-2 |
|---|---|
分子式 |
C13H9ClO3S |
分子量 |
280.73 g/mol |
IUPAC 名称 |
1-(3-chloro-2-hydroxyphenyl)-3-thiophen-2-ylpropane-1,3-dione |
InChI |
InChI=1S/C13H9ClO3S/c14-9-4-1-3-8(13(9)17)10(15)7-11(16)12-5-2-6-18-12/h1-6,17H,7H2 |
InChI 键 |
FWWMSSMYPPGNOS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)O)C(=O)CC(=O)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[2-(Phenylhydrazinylidene)acetyl]amino]benzoic acid](/img/structure/B14609455.png)


![8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14609476.png)



-](/img/structure/B14609511.png)
![[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)]](/img/structure/B14609514.png)
![N-Dibenzo[b,d]furan-1-ylthiourea](/img/structure/B14609521.png)
![4-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]-9H-carbazole](/img/structure/B14609525.png)
![1H-Pyrrolo[2,3-h]isoquinoline, 2-acetyl-2,3,4,7-tetrahydro-1-methyl-](/img/structure/B14609530.png)


